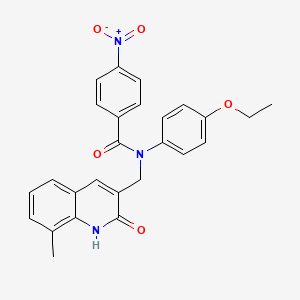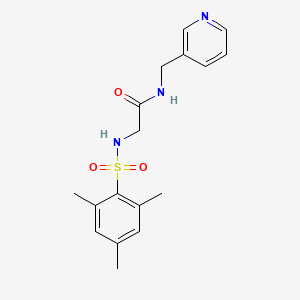
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a sulfonamide-based compound that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its ability to selectively target specific enzymes and proteins, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide. One area of interest is the development of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide-based probes for the imaging of specific enzymes and proteins in the body. Additionally, the development of new synthesis methods for N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide could lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide can be synthesized using various methods, including the reaction of pyridine-3-carboxaldehyde with 2,4,6-trimethylbenzenesulfonyl chloride followed by the reaction with N-(tert-butoxycarbonyl) glycine. Another method involves the reaction of pyridine-3-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride followed by the reaction with N-(tert-butoxycarbonyl) glycine.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-7-13(2)17(14(3)8-12)24(22,23)20-11-16(21)19-10-15-5-4-6-18-9-15/h4-9,20H,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLBSTVCMVIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








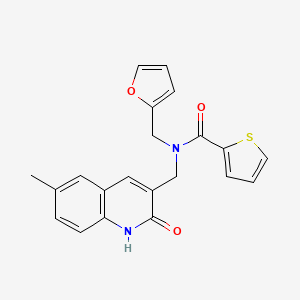
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
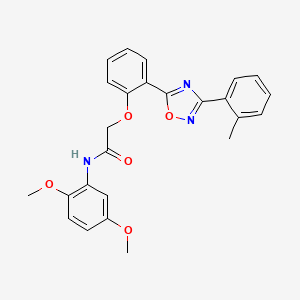
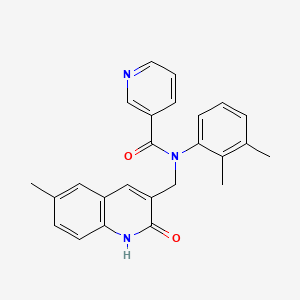
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
